1-Chloro-1-(3-(difluoromethoxy)-5-fluorophenyl)propan-2-one
Description
1-Chloro-1-(3-(difluoromethoxy)-5-fluorophenyl)propan-2-one is a halogenated aromatic ketone with a unique substitution pattern. Its structure features a propan-2-one backbone substituted with a chlorine atom and a 3-(difluoromethoxy)-5-fluorophenyl group. The chlorine atom at the α-position of the ketone enhances its reactivity in nucleophilic substitution or elimination reactions, while the fluorinated aromatic system may improve metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C10H8ClF3O2 |
|---|---|
Molecular Weight |
252.62 g/mol |
IUPAC Name |
1-chloro-1-[3-(difluoromethoxy)-5-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O2/c1-5(15)9(11)6-2-7(12)4-8(3-6)16-10(13)14/h2-4,9-10H,1H3 |
InChI Key |
JTLLZEDCXJUKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)F)OC(F)F)Cl |
Origin of Product |
United States |
Biological Activity
1-Chloro-1-(3-(difluoromethoxy)-5-fluorophenyl)propan-2-one (CAS No. 1803891-01-1) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H8ClF3O2
- Molecular Weight : 252.62 g/mol
- Structure : The compound features a chloro group, a difluoromethoxy moiety, and a fluorophenyl group, contributing to its biological properties.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Enzyme Inhibition : Many fluorinated compounds act as inhibitors of key enzymes involved in metabolic pathways.
- Targeting Kinases : Some studies suggest that such compounds may interact with specific kinases, influencing cellular signaling pathways.
Biological Activity Overview
The biological activity of 1-Chloro-1-(3-(difluoromethoxy)-5-fluorophenyl)propan-2-one has been evaluated through various studies:
Antitumor Activity
A notable study investigated the compound's effects on cancer cell lines. The findings indicated:
- Inhibition of Cell Proliferation : The compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting potential as an antitumor agent.
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target proteins involved in tumor growth regulation.
Anti-parasitic Activity
Another area of interest is the compound's efficacy against parasitic infections:
- Trypanocidal Activity : Preliminary tests showed that the compound exhibits activity against Trypanosoma brucei, the causative agent of African sleeping sickness. This was evidenced by in vitro assays showing reduced parasite viability at low concentrations.
Case Studies and Research Findings
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and safety profile is crucial for therapeutic applications:
- Absorption and Metabolism : Studies indicate that the compound has moderate absorption rates and is metabolized via cytochrome P450 pathways.
- Toxicological Assessment : Safety data sheets indicate potential hazards; however, specific toxicological profiles remain to be fully elucidated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the aromatic substituents, ketone backbone, or halogenation patterns. Below is a comparative analysis with key analogs:
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one
- Structural Differences: This analog lacks the difluoromethoxy group and has a conjugated enone system instead of a propan-2-one backbone. The dichloro and fluoro substituents on the phenyl ring reduce electron density compared to the difluoromethoxy group in the target compound.
- Reactivity : The α,β-unsaturated ketone facilitates Michael addition reactions, whereas the α-chloro ketone in the target compound is more prone to nucleophilic substitution.
- Synthetic Utility : Reported in bromination reactions to form dibrominated derivatives (e.g., 2,3-dibromo-1-(2,4-dichloro-5-fluorophenyl)-3-phenylpropan-1-one) .
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
- Structural Differences : Features a cyclopropyl substituent instead of a fluorinated aromatic system. The absence of fluorine reduces metabolic stability and alters steric bulk.
- Applications : Primarily used in synthetic organic chemistry for constructing cyclopropane-containing scaffolds .
General Trends Across Analogs
| Property | Target Compound | 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one | 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one |
|---|---|---|---|
| Aromatic Substituents | 3-(difluoromethoxy)-5-fluoro | 2,4-dichloro-5-fluoro | 4-chloro |
| Backbone | Propan-2-one (α-chloro ketone) | α,β-unsaturated ketone | Propan-1-one (cyclopropyl substituent) |
| Electronic Effects | Strongly electron-withdrawing (OCF$_2$H, F) | Moderately electron-withdrawing (Cl, F) | Neutral to weakly donating (cyclopropyl) |
| Reactivity | Nucleophilic substitution at α-chloro | Conjugate addition (enone system) | Cyclopropane ring-opening |
| Applications | Bioactive intermediates | Halogenation/functionalization | Cyclopropane synthesis |
Research Findings and Key Observations
- Synthetic Challenges : The difluoromethoxy group in the target compound requires specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), increasing synthesis complexity compared to chlorinated analogs .
- Stability: Fluorinated aromatic systems enhance thermal and oxidative stability relative to non-fluorinated counterparts but may introduce challenges in purification due to increased lipophilicity.
- Biological Relevance : Fluorine and chlorine atoms improve pharmacokinetic properties (e.g., membrane permeability), but the difluoromethoxy group’s bulkiness may hinder binding in certain enzyme active sites compared to smaller substituents like methoxy or methyl .
Q & A
Basic: What are the common synthetic routes for 1-Chloro-1-(3-(difluoromethoxy)-5-fluorophenyl)propan-2-one, and what key factors influence yield and purity?
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation , where a substituted phenyl precursor reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:
- Starting Materials : 3-(difluoromethoxy)-5-fluorobenzene derivatives and chloroacetyl chloride .
- Reaction Optimization : Temperature control (0–25°C) and solvent selection (e.g., dichloromethane or chloroform) are critical to minimize side reactions like over-acylation or decomposition .
- Purification : Recrystallization or column chromatography is used to isolate the product. Purity (>95%) is confirmed via HPLC, and yields depend on steric hindrance from the difluoromethoxy group .
Basic: How can researchers characterize the structure of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the phenyl ring (e.g., aromatic protons at δ 6.8–7.2 ppm) and the propanone backbone (methyl group near δ 2.1 ppm).
- ¹⁹F NMR : Detects fluorine atoms in the difluoromethoxy (-OCF₂H) and fluoro substituents, with distinct chemical shifts for each group .
- ¹³C NMR : Confirms carbonyl (C=O) at ~200 ppm and quaternary carbons on the phenyl ring .
- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 264.04 for C₁₀H₈ClF₃O₂) .
Advanced: What strategies are effective in resolving contradictory reactivity data observed in nucleophilic substitution reactions involving this compound?
Methodological Answer:
Contradictions often arise due to competing steric and electronic effects:
- Steric Hindrance : The difluoromethoxy group at the 3-position reduces accessibility for nucleophiles (e.g., amines) at the 1-chloro position. Use bulky solvents (e.g., DMF) to slow competing side reactions .
- Electronic Effects : Electron-withdrawing fluorine atoms activate the chloro group for substitution but may deactivate the ring. Adjust reaction conditions (e.g., higher temperatures for SNAr mechanisms) .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC/GC-MS to identify intermediates. For example, competing elimination pathways can be suppressed by using polar aprotic solvents .
Advanced: How does the difluoromethoxy group influence the compound’s electronic properties and interaction with biological targets?
Methodological Answer:
- Electronic Effects : The difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing, polarizing the phenyl ring and enhancing the electrophilicity of the chloro substituent. This increases reactivity in SN2 reactions .
- Biological Interactions :
- Enzyme Inhibition : The group’s lipophilicity improves membrane permeability, enabling interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
- Receptor Binding : Computational docking studies suggest hydrogen bonding between the difluoromethoxy oxygen and active-site residues (e.g., in kinase targets) .
Advanced: What are the challenges in crystallizing this compound, and how can computational methods aid in structural determination?
Methodological Answer:
- Crystallization Challenges :
- Computational Support :
Advanced: How do structural modifications (e.g., replacing difluoromethoxy with trifluoromethylthio) alter biological activity?
Methodological Answer:
- Case Study : Replacing -OCF₂H with -SCF₃:
- Increased Lipophilicity : LogP increases by ~1.5 units, enhancing blood-brain barrier penetration .
- Binding Affinity : Trifluoromethylthio’s larger van der Waals radius improves hydrophobic interactions with protein targets (e.g., EGFR kinase), but may reduce solubility .
- Metabolic Stability : -SCF₃ resists oxidative degradation compared to -OCF₂H, as shown in microsomal assays .
Advanced: What analytical approaches are recommended for quantifying trace impurities in synthesized batches?
Methodological Answer:
- GC-MS/LC-MS : Detect chlorinated byproducts (e.g., dichloro derivatives) at ppm levels. Use a DB-5MS column and electron ionization for fragmentation patterns .
- ICP-OES : Quantify residual aluminum from Friedel-Crafts catalysts (limit: <50 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers (e.g., 3- vs. 5-substituted impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
